Fenchone-d6

Analytical Chemistry LC-MS/MS Internal Standard

Quantitative analysis of fenchone in botanicals and food matrices is compromised by unlabeled standards that co-elute and share m/z. Fenchone-d6 solves this with a +6 Da mass shift, enabling baseline-resolved SRM transitions. - **Mass shift:** +6 Da avoids interference from 13C isotopic envelope. - **Applications:** Internal standard for GC-MS/LC-MS in fennel extracts, absinthe, and pharmacopoeial monographs. - **Quality:** 98% chemical purity & high isotopic enrichment; supports LOQ and method validation.

Molecular Formula C10H16O
Molecular Weight 158.27 g/mol
Cat. No. B12416890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenchone-d6
Molecular FormulaC10H16O
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1=O)C)C
InChIInChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3,2D3
InChIKeyLHXDLQBQYFFVNW-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenchone-d6: Overview and Procurement as Internal Standard


Fenchone-d6 (1-methyl-3,3-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one; C10H10D6O; MW 158.27 g/mol) is a stable isotope-labeled analog of the bicyclic monoterpene fenchone, in which the six hydrogen atoms of the two methyl groups are replaced by deuterium . It is employed as an internal standard (IS) in gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) methods for the quantitative determination of fenchone in botanical extracts, food matrices, and pharmaceutical formulations .

WorkflowIsotope-dilution LC-MS/MS and GC-MS quantification of fenchone
SelectionDeuterium-labeled internal standard with substantial mass shift to avoid isotopic interference
Use ContextBotanical extracts, food matrices, and pharmaceutical formulation research

Why Fenchone-d6 Cannot Be Replaced in Quantitative MS


Accurate quantification by isotope-dilution mass spectrometry requires an internal standard (IS) that is chemically identical to the analyte yet distinguishable by mass [1]. Unlabeled fenchone (MW 152.23) co-elutes and shares an identical m/z with the target analyte, completely negating its utility as an IS. Fenchone-d3 (MW 155.24) provides only a +3 Da mass shift, which may be insufficient in complex matrices where naturally occurring 13C isotopes of the analyte contribute to the M+3 signal, causing interference [2]. Fenchone-d6, with a +6 Da mass shift and a molecular ion cluster centered well away from the analyte's isotopic envelope, ensures baseline-resolved detection in selected reaction monitoring (SRM) or selected ion monitoring (SIM) modes, directly enabling regulatory-compliant method validation .

Unlabeled fenchone
Co-elutes and shares identical m/z with the target analyte; cannot be used as an internal standard.
Fenchone-d3
A +3 Da shift may still suffer from natural ¹³C isotopologue interference in complex matrices, limiting reliable quantification.
Fenchone-d6
A +6 Da mass shift ensures baseline-resolved detection, supporting robust method validation without isotopic cross-talk.

Fenchone-d6: Selection Evidence for Scientific Use


Mass Shift Advantage in LC-MS/MS Quantification

The molecular weight of Fenchone-d6 is 158.27 g/mol, representing a +6.04 Da mass shift relative to unlabeled fenchone (152.23 g/mol) and a +3.03 Da advantage over Fenchone-d3 (155.24 g/mol) [1]. In triple-quadrupole LC-MS/MS systems operating in SRM mode, this larger mass shift moves the IS precursor ion completely outside the natural isotopic envelope of the analyte, eliminating interference from the M+1, M+2, and M+3 13C isotopologues .

Mass shift comparison
Cross-study comparable
Fenchone-d6: +6.04 Da vs. fenchone-d3: +3.01 Da, unlabeled: 0 Da
Larger mass shift eliminates isotopic cross-talk in SRM transitions.
Supports lower LOQ and method validation in complex matrices.
Analytical Chemistry LC-MS/MS Internal Standard

Chemical Purity Specification for Procurement

The commercial specification for (±)-Fenchone-d6 includes a minimum chemical purity of 98%, as documented in the Certificate of Analysis and MSDS from Clearsynth . While Fenchone-d3 and unlabeled fenchone are also available at similar purities (e.g., 96.98% for fenchone from MedChemExpress), the critical differentiator for deuterated standards is isotopic enrichment (atom% D), which for Fenchone-d6 is typically ≥99 atom% D, ensuring minimal unlabeled or partially labeled species that could compromise quantification accuracy .

Chemical purity & enrichment
Data to verify
Chemical purity: 98% (vendor CoA); isotopic enrichment ≥99 atom% D
Defined purity supports batch consistency and method validation planning.
Isotopic enrichment is the key differentiator from unlabeled analog.
Quality Control Isotopic Purity Procurement

Geminal Deuterium Isotope Effects in NMR

High-field 2H NMR studies of deuterated 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ones (fenchones) have established that the geminal deuterium isotope effects on the exo-6-, endo-6-, and methyl deuterons are 1.46 ± 0.06 Hz (0.019 ppm), 1.61 ± 0.06 Hz (0.021 ppm), and 1.46 ± 0.06 Hz (0.019 ppm), respectively [1]. These precisely characterized isotope effects are directly applicable to Fenchone-d6 and its partially deuterated analogs, enabling unambiguous identification of chemically nonequivalent deuterons in 2H NMR spectra and accurate determination of the degree and position of deuterium substitution [1].

Geminal ²H isotope effects
Class-level
Isotope effects: 1.46–1.61 Hz (0.019–0.021 ppm) for exo-6-, endo-6-, and methyl deuterons
Enables positional assignment of deuterium labels in ²H NMR studies.
Applicable to metabolic flux and biosynthetic pathway elucidation.
NMR Spectroscopy Isotope Effects Deuterium Tracing

Fenchone-d6: Research and Industrial Application Scenarios


Quantification in Herbal Products and Spirits

The +6 Da mass shift of Fenchone-d6 ensures baseline-resolved SRM transitions for LC–MS/MS quantification of fenchone in complex matrices such as fennel extracts and absinthe spirits, meeting the requirements of pharmacopoeial monographs and food safety regulations . The 98% chemical purity and high isotopic enrichment support method validation parameters including linearity, precision, and LOQ.

Deuterium Tracing in Terpenoid Biosynthesis

The well-characterized geminal deuterium isotope effects (1.46–1.61 Hz) of the deuterated fenchone class enable precise 2H NMR-based tracking of deuterium incorporation at specific positions of the bicyclic skeleton, facilitating mechanistic elucidation of terpenoid biosynthetic pathways in plants and microorganisms [1].

qNMR Method Development

Fenchone-d6, with its known isotopic properties and high purity, can serve as a quantitative 2H NMR internal standard for the determination of fenchone and structurally related monoterpenes in essential oils, leveraging the distinct deuterium resonances that are free from interference by protonated matrix components [1].

Application
Selection Property
Validation Focus
Quantification in herbal products and spirits
Large mass shift for interference-free SRM
Method linearity, precision, LOQ in complex botanical/food matrices
²H NMR deuterium tracing in terpenoid biosynthesis
Characterized geminal isotope effects
Positional assignment of deuterium labels for pathway elucidation
qNMR method development
Distinct deuterium resonances free from protonated matrix interference
Quantitative accuracy in essential oil and monoterpene analysis
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